molecular formula C20H16N2O4S B2423675 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide CAS No. 1164461-15-7

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B2423675
CAS No.: 1164461-15-7
M. Wt: 380.42
InChI Key: LCLXIBQGTCSGBQ-GUSDSWBTSA-N
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Description

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylallylidene group, and a hydroxyphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Introduction of Phenylallylidene Group:

    Attachment of Hydroxyphenylacetamide Moiety: The final step involves the acylation of the thiazolidinone derivative with 4-hydroxyphenylacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the double bonds in the phenylallylidene moiety.

    Substitution: The hydroxy group in the hydroxyphenylacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted hydroxyphenylacetamide derivatives.

Mechanism of Action

The mechanism of action of 2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: Inhibition of key enzymes, disruption of cell wall synthesis, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Phenylallylidene Derivatives: Studied for their antimicrobial activities.

    Hydroxyphenylacetamide Derivatives: Investigated for their anti-inflammatory properties.

Uniqueness

2-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)-N-(4-hydroxyphenyl)acetamide is unique due to its combined structural features, which confer a broad spectrum of potential biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications.

Properties

IUPAC Name

2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-16-11-9-15(10-12-16)21-18(24)13-22-19(25)17(27-20(22)26)8-4-7-14-5-2-1-3-6-14/h1-12,23H,13H2,(H,21,24)/b7-4+,17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLXIBQGTCSGBQ-GUSDSWBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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